Ethyl 6-tert-butylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-tert-butylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C11H16N2O2. It is a solid substance and is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H16N2O2 . The molecular weight of this compound is 208.26 g/mol.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 208.26 g/mol.Scientific Research Applications
Chemical Synthesis and Organic Reactions
Ethyl 6-tert-butylpyrimidine-4-carboxylate has been utilized in various chemical syntheses and organic reactions. For instance, it has been involved in the phosphine-catalyzed [4 + 2] annulation processes. In one study, Ethyl 2-methyl-2,3-butadienoate was used as a 1,4-dipole synthon and underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The resulting adducts were ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, formed with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This demonstrates the compound's potential in facilitating complex organic transformations.
Nucleophilic Base Synthesis
The synthesis of nucleophilic bases has also been explored using derivatives of this compound. For example, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a compound analogous to 2,6-di-tert-butylpyrimidine, was synthesized and identified as a weak nucleophilic base. This compound showcased a double Janus group effect, where isopropyl groups, influenced by neighboring methyl groups, sterically protected the heteroatom against electrophilic attack. This synthetic route involved a two-stage process via the corresponding pyrylium salt, demonstrating the utility of this compound derivatives in creating bases for organic syntheses (Balaban et al., 2004).
Properties
IUPAC Name |
ethyl 6-tert-butylpyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-5-15-10(14)8-6-9(11(2,3)4)13-7-12-8/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQDLPUARWCASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=N1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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